Fluvoxketone

Description

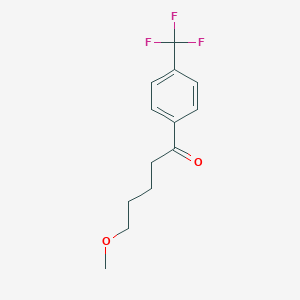

Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15F3O2/c1-18-9-3-2-4-12(17)10-5-7-11(8-6-10)13(14,15)16/h5-8H,2-4,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYKSRLDHXQURKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCCC(=O)C1=CC=C(C=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60210724 | |

| Record name | Fluvoxketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60210724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61718-80-7 | |

| Record name | 5-Methoxy-1-[4-(trifluoromethyl)phenyl]-1-pentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61718-80-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluvoxketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061718807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluvoxketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60210724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methoxy-4'-(trifluoromethyl)valerophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.347 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Pentanone, 5-methoxy-1-[4-(trifluoromethyl)phenyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.991 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUVOXKETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8D8A03845N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Impurity Profiling of Fluvoxketone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluvoxketone, chemically known as 5-Methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one, is a key intermediate in the synthesis of the selective serotonin reuptake inhibitor (SSRI) Fluvoxamine. The purity of this compound is critical to ensure the quality and safety of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the two primary synthetic pathways for this compound: the Grignard reaction and Friedel-Crafts acylation. Detailed experimental protocols, potential impurities, and analytical methods for purity assessment are presented.

Introduction

This compound serves as the foundational scaffold upon which the (2-aminoethyl)oxime side chain is installed to yield Fluvoxamine. Consequently, the synthetic route chosen for this compound and the control of process-related impurities are of paramount importance in the overall manufacturing strategy of Fluvoxamine. This guide delves into the technical details of the most common synthetic methodologies, offering a comparative perspective for researchers and drug development professionals.

Synthesis Pathways

Two principal synthetic routes are predominantly employed for the industrial production of this compound: a Grignard reaction and a Friedel-Crafts acylation. Each pathway presents distinct advantages and challenges concerning reagent availability, reaction conditions, and impurity profiles.

Grignard Reaction Pathway

This pathway involves the nucleophilic addition of a Grignard reagent, 4-methoxybutylmagnesium chloride, to 4-(trifluoromethyl)benzonitrile. The resulting imine intermediate is subsequently hydrolyzed to afford this compound.

Friedel-Crafts Acylation Pathway

This classic electrophilic aromatic substitution involves the acylation of 1-bromo-4-(trifluoromethyl)benzene with 5-methoxyvaleryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of this compound via both the Grignard and Friedel-Crafts pathways.

Grignard Reaction Protocol

Step 1: Preparation of 4-methoxybutylmagnesium chloride

-

To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).

-

Add a small crystal of iodine and a few milliliters of anhydrous tetrahydrofuran (THF).

-

Gently warm the flask to initiate the reaction, as evidenced by the disappearance of the iodine color and the formation of a cloudy solution.

-

Slowly add a solution of 1-chloro-4-methoxybutane (1.0 eq) in anhydrous THF via the dropping funnel, maintaining a gentle reflux.

-

After the addition is complete, continue to reflux for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Step 2: Synthesis of this compound

-

Cool the freshly prepared Grignard reagent to 0-5 °C in an ice bath.

-

Slowly add a solution of 4-(trifluoromethyl)benzonitrile (1.0 eq) in anhydrous THF, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

Friedel-Crafts Acylation Protocol

Step 1: Preparation of 5-methoxyvaleryl chloride

-

In a flask equipped with a reflux condenser and a gas outlet, combine 5-methoxyvaleric acid (1.0 eq) and thionyl chloride (1.2 eq).

-

Add a catalytic amount of dimethylformamide (DMF).

-

Heat the mixture to reflux and maintain for 2-3 hours, or until the evolution of gas ceases.

-

Remove the excess thionyl chloride by distillation under reduced pressure to obtain crude 5-methoxyvaleryl chloride, which can be used directly in the next step.

Step 2: Synthesis of this compound

-

To a cooled (0-5 °C) suspension of anhydrous aluminum chloride (1.1 eq) in a suitable solvent (e.g., dichloromethane), slowly add 5-methoxyvaleryl chloride (1.0 eq).

-

To this mixture, add 1-bromo-4-(trifluoromethyl)benzene (1.0 eq) dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, stir the reaction mixture at room temperature for 4-6 hours.

-

Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or recrystallization.

Impurity Profiling

The control of impurities is a critical aspect of API synthesis. The following tables summarize potential impurities associated with each synthetic pathway.

Table 1: Potential Impurities in the Grignard Reaction Pathway

| Impurity Name | Structure | Origin |

| 1,8-Dimethoxyoctane | CH₃O(CH₂)₈OCH₃ | Wurtz coupling of 1-chloro-4-methoxybutane during Grignard reagent formation. |

| 4-(Trifluoromethyl)benzoic acid | FC₃-C₆H₄-COOH | Hydrolysis of unreacted 4-(trifluoromethyl)benzonitrile. |

| Bis(4-(trifluoromethyl)phenyl)methanone | (FC₃-C₆H₄)₂CO | Reaction of the Grignard reagent with the ketone product. |

| Unreacted Starting Materials | - | Incomplete reaction. |

Table 2: Potential Impurities in the Friedel-Crafts Acylation Pathway

| Impurity Name | Structure | Origin |

| Isomeric Acylation Products | - | Acylation at different positions on the aromatic ring. |

| Diacylated Products | - | Polysubstitution of the aromatic ring. |

| 5-Methoxyvaleric acid | CH₃O(CH₂)₄COOH | Incomplete conversion to the acid chloride or hydrolysis. |

| Unreacted Starting Materials | - | Incomplete reaction. |

Analytical Methods

Robust analytical methods are essential for determining the purity of this compound and for quantifying any impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed techniques.

High-Performance Liquid Chromatography (HPLC) Method

A reversed-phase HPLC method can be developed for the routine analysis of this compound.

Table 3: HPLC Method Parameters

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 26 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for the identification and quantification of volatile impurities.

Table 4: GC-MS Method Parameters

| Parameter | Condition |

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow at 1.0 mL/min |

| Inlet Temperature | 280 °C |

| Oven Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 10 min |

| Transfer Line Temp | 280 °C |

| Ion Source Temp | 230 °C |

| Quadrupole Temp | 150 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | 40-500 amu |

Quantitative Data Summary

The following table provides a summary of typical quantitative data associated with the synthesis of this compound. Actual results may vary depending on the specific reaction conditions and scale.

Table 5: Summary of Quantitative Data

| Parameter | Grignard Reaction | Friedel-Crafts Acylation |

| Typical Yield | 70-85% | 65-80% |

| Purity (by HPLC) | >98% | >98% |

| Major Impurities | 1,8-Dimethoxyoctane, 4-(Trifluoromethyl)benzoic acid | Isomeric acylation products, 5-Methoxyvaleric acid |

Conclusion

The synthesis of this compound can be effectively achieved through either a Grignard reaction or a Friedel-Crafts acylation pathway. The choice of synthetic route will depend on factors such as raw material availability, cost, and the desired impurity profile. Careful control of reaction conditions and robust analytical monitoring are essential to ensure the production of high-purity this compound, which is critical for the subsequent synthesis of high-quality Fluvoxamine. This guide provides a foundational understanding of the key technical aspects involved in the synthesis and analysis of this important pharmaceutical intermediate.

Characterization of Fluvoxamine Synthesis Intermediates: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of key intermediates in the manufacturing of Fluvoxamine, a selective serotonin reuptake inhibitor (SSRI). The document details the prevalent synthetic pathways, experimental protocols for characterization, and quantitative data to support process development and quality control.

Introduction

Fluvoxamine is a widely prescribed medication for obsessive-compulsive disorder and depression.[1] The synthesis of Fluvoxamine involves a multi-step process with several key intermediates that must be carefully controlled to ensure the final product's purity and efficacy. This guide focuses on the characterization of these intermediates, providing a foundational understanding for researchers and professionals in drug development.

Synthetic Pathway Overview

A common and efficient synthetic route to Fluvoxamine starts from 4-trifluoromethylbenzonitrile, proceeding through a key ketone intermediate. The subsequent oximation and alkylation steps yield the final active pharmaceutical ingredient.

Characterization of Key Intermediates

This section details the synthesis and characterization of the primary intermediates in the Fluvoxamine manufacturing process.

Intermediate 1: 5-Methoxy-1-(4-(trifluoromethyl)phenyl)pentan-1-one

This ketone is a crucial building block in the synthesis of Fluvoxamine.

Synthesis:

A prevalent method for the synthesis of this intermediate involves a Grignard reaction between a suitable Grignard reagent and 4-trifluoromethylbenzonitrile, followed by hydrolysis.[2] One patented process describes the synthesis with a yield reported to be above 80%.[3]

Experimental Protocol: Grignard Reaction and Hydrolysis

-

Grignard Reagent Formation: In a dry reaction vessel under an inert atmosphere, magnesium turnings are reacted with 1-chloro-4-methoxybutane in a suitable solvent like tetrahydrofuran (THF) to form 4-methoxybutylmagnesium chloride.

-

Reaction with Nitrile: The prepared Grignard reagent is then slowly added to a solution of 4-trifluoromethylbenzonitrile in an appropriate solvent.

-

Hydrolysis: The reaction mixture is subsequently hydrolyzed, typically with an aqueous acid solution, to yield the desired ketone.

-

Purification: The crude product is purified by techniques such as vacuum distillation.

Characterization Data:

| Parameter | Value | Reference |

| Molecular Formula | C₁₃H₁₅F₃O₂ | [4] |

| Molecular Weight | 260.25 g/mol | [4] |

| CAS Number | 61718-80-7 | [4] |

| Appearance | White to light yellow powder | |

| Melting Point | 50-52 °C | |

| Purity (HPLC) | ≥99.0% | [5] |

| Yield | >80% | [3] |

Spectroscopic Data:

While complete assigned spectra are proprietary or scattered in literature, typical spectroscopic data would be obtained using the following methods.

¹H NMR (CDCl₃, 400 MHz): Expected signals would include those for the aromatic protons, the methylene protons of the pentanone chain, and the methoxy group protons.

¹³C NMR (CDCl₃, 100 MHz): Expected signals would include those for the carbonyl carbon, aromatic carbons (including the trifluoromethyl-substituted carbon), the methylene carbons of the pentanone chain, and the methoxy carbon.

Mass Spectrometry (MS): The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound.

Intermediate 2: 5-Methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one oxime

The oxime is formed from the ketone intermediate and is the direct precursor to the final Fluvoxamine base.

Synthesis:

The oximation of 5-methoxy-1-(4-(trifluoromethyl)phenyl)pentan-1-one is typically achieved by reacting the ketone with hydroxylamine hydrochloride in the presence of a base.[6]

Experimental Protocol: Oximation

-

A mixture of 5-methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one and hydroxylamine hydrochloride is prepared in a suitable solvent, such as ethanol.

-

A base, for example, sodium carbonate or an organic base like pyridine, is added to the mixture.

-

The reaction is typically heated to reflux and monitored for completion.

-

Upon completion, the product is isolated and purified.

Characterization Data:

| Parameter | Value | Reference |

| Molecular Formula | C₁₃H₁₆F₃NO₂ | [7][8] |

| Molecular Weight | 275.27 g/mol | [7][8] |

| CAS Number | 61747-22-6 | [7][8] |

| Appearance | Solid |

Spectroscopic Data:

The formation of the oxime introduces a C=N bond, which can exist as E and Z isomers. The clinically effective form of Fluvoxamine is the E-isomer.[9]

¹H NMR: The presence of both E and Z isomers can often be detected by ¹H NMR spectroscopy, as the protons in the vicinity of the C=N bond will have different chemical shifts.[10]

Mass Spectrometry (MS): The mass spectrum should confirm the molecular weight of the oxime.

Intermediate 3: Fluvoxamine Base

The final active pharmaceutical ingredient before salt formation.

Synthesis:

Fluvoxamine base is synthesized by the alkylation of the oxime intermediate with a suitable aminoethylating agent, such as 2-chloroethylamine, in the presence of a base.[6]

Experimental Protocol: Alkylation

-

The oxime intermediate is dissolved in an appropriate solvent.

-

A strong base, such as sodium ethoxide, is added to deprotonate the oxime.

-

2-chloroethylamine hydrochloride is then added to the reaction mixture.

-

The reaction is heated to reflux to facilitate the alkylation.

-

After completion, the crude Fluvoxamine base is isolated and purified. A patent reports a yield of 95% with an HPLC purity of 99.5% for the free base.[11]

Characterization Data:

| Parameter | Value | Reference |

| Molecular Formula | C₁₅H₂₁F₃N₂O₂ | [1][12] |

| Molecular Weight | 318.33 g/mol | [1][12] |

| CAS Number | 54739-18-3 | [1] |

| Appearance | Solid | [12] |

| Melting Point | 120-122.5 °C | [12] |

| Purity (HPLC) | 99.5% | [11] |

| Yield | 95% | [11] |

Spectroscopic Data:

¹H and ¹³C NMR: The NMR spectra will show signals corresponding to the introduced aminoethyl group in addition to the signals from the core structure.

Mass Spectrometry (MS): LC-MS/MS is a powerful technique for the confirmation of the molecular weight and fragmentation pattern of the Fluvoxamine base.[12]

Analytical Methodologies

The characterization and quality control of Fluvoxamine and its intermediates rely on a variety of analytical techniques.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for assessing the purity of intermediates and the final product, as well as for impurity profiling. Various methods have been developed, often employing C8 or C18 reverse-phase columns.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural elucidation of the intermediates and for confirming their identity. ¹⁹F NMR can also be a useful tool due to the presence of the trifluoromethyl group.[13]

Mass Spectrometry (MS): Coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), mass spectrometry is critical for confirming the molecular weights of the intermediates and for identifying unknown impurities.

Conclusion

The robust characterization of intermediates is paramount in the synthesis of Fluvoxamine to ensure a high-quality and safe final product. This guide provides a foundational overview of the synthesis and analytical methodologies employed in this process. The provided data and protocols can serve as a valuable resource for researchers and professionals in the field of pharmaceutical development and manufacturing.

References

- 1. Fluvoxamine | C15H21F3N2O2 | CID 5324346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. [Improved method of fluvoxamine synthesis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CN101602658B - Synthesis method of 5-Methoxy-1-[4-(trifluoromethyl) phenyl]-1-pentanone - Google Patents [patents.google.com]

- 4. 5-Methoxy-4'-(trifluoromethyl)valerophenone | C13H15F3O2 | CID 527103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-Methoxy-1-(4-Trifluoromethylphenyl)Pentanone [jmapharma.com]

- 6. sid.ir [sid.ir]

- 7. clearsynth.com [clearsynth.com]

- 8. 1-Pentanone, 5-methoxy-1-[4-(trifluoromethyl)phenyl]-, oxime | C13H16F3NO2 | CID 57355301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Photoisomerization of fluvoxamine generates an isomer that has reduced activity on the 5-hydroxytryptamine transporter and does not affect cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. WO2014035107A1 - Method for purifying fluvoxamine free base and method for preparing highly pure fluvoxamine maleate using same - Google Patents [patents.google.com]

- 12. 5-Methoxy-1-(4-(trifluoromethyl)phenyl)-1-pentanone O-(2-aminoethyl)oxime | C15H21F3N2O2 | CID 3404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 19F magnetic resonance spectroscopy investigation in vivo of acute and steady-state brain fluvoxamine levels in obsessive-compulsive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Blueprint of Fluvoxketone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of Fluvoxketone, a known impurity and synthetic intermediate of the selective serotonin reuptake inhibitor (SSRI), Fluvoxamine. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with standardized experimental protocols for these analytical techniques. Furthermore, a plausible signaling pathway for the parent compound, Fluvoxamine, is illustrated to provide a biological context.

Chemical Identity and Structure

-

Systematic Name: 5-methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one

-

Common Name: this compound

-

CAS Number: 61718-80-7

-

Molecular Formula: C₁₃H₁₅F₃O₂

-

Molecular Weight: 260.25 g/mol

-

Chemical Structure:

-

A 2D representation of the chemical structure of this compound would be depicted here, showing a pentanone chain with a methoxy group at the 5-position and a 4-(trifluoromethyl)phenyl group attached to the carbonyl carbon.

-

Spectroscopic Data

The following tables summarize the predicted and characteristic spectroscopic data for this compound based on its chemical structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.05 | d | 2H | Ar-H (ortho to C=O) |

| ~7.75 | d | 2H | Ar-H (meta to C=O) |

| ~3.35 | t | 2H | -CH₂-O- |

| ~3.30 | s | 3H | -OCH₃ |

| ~3.00 | t | 2H | -C(=O)-CH₂- |

| ~1.90 | p | 2H | -C(=O)-CH₂-CH₂- |

| ~1.70 | p | 2H | -CH₂-CH₂-O- |

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~198.0 | C=O |

| ~139.0 | Ar-C (ipso to C=O) |

| ~134.0 (q) | Ar-C (para to C=O, attached to CF₃) |

| ~128.5 | Ar-CH (ortho to C=O) |

| ~125.8 (q) | Ar-CH (meta to C=O) |

| ~124.0 (q) | CF₃ |

| ~72.0 | -CH₂-O- |

| ~58.5 | -OCH₃ |

| ~38.0 | -C(=O)-CH₂- |

| ~28.5 | -C(=O)-CH₂-CH₂- |

| ~21.0 | -CH₂-CH₂-O- |

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Medium-Strong | Aliphatic C-H stretch |

| ~1690 | Strong | C=O stretch (aromatic ketone) [cite: ] |

| ~1600, ~1480 | Medium-Weak | Aromatic C=C stretch |

| ~1325 | Strong | C-F stretch (in CF₃) |

| ~1250, ~1120 | Strong | C-O stretch (ether) |

| ~1160, ~1120 | Strong | CF₃ symmetric and asymmetric stretch |

| ~850 | Strong | para-disubstituted benzene C-H bend |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound (Electron Ionization - EI)

| m/z | Possible Fragment Ion |

| 260 | [M]⁺ (Molecular Ion) |

| 173 | [M - C₄H₉O]⁺ (Loss of the methoxybutyl side chain) |

| 145 | [C₇H₄F₃]⁺ (Trifluoromethylphenyl cation) |

| 117 | [C₇H₄O]⁺ (Benzoyl cation) |

| 87 | [C₅H₁₁O]⁺ (Methoxybutyl fragment) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

| 45 | [C₂H₅O]⁺ (Methoxyethyl fragment) |

Experimental Protocols

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a 30-degree pulse angle.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the range of 0 to 220 ppm.

-

Use a proton-decoupled pulse sequence.

-

Set the relaxation delay to 2-5 seconds.

-

Acquire a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

-

-

Data Processing: Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm for ¹H NMR and the CDCl₃ solvent peak at 77.16 ppm for ¹³C NMR.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Thin Film (for neat liquids or low-melting solids): Place a small drop of the sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

KBr Pellet (for solids): Grind 1-2 mg of this compound with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the pure KBr pellet).

-

Place the sample in the spectrometer's sample holder.

-

Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer. For Gas Chromatography-Mass Spectrometry (GC-MS), inject the sample onto a suitable GC column for separation prior to introduction into the MS.

-

Instrumentation: Use a mass spectrometer equipped with an Electron Ionization (EI) source.

-

Ionization:

-

Set the electron energy to 70 eV.

-

Maintain the ion source at an appropriate temperature (e.g., 200-250 °C) to ensure sample vaporization.

-

-

Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure of the compound.

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for the spectroscopic analysis of this compound.

Signaling Pathway of Fluvoxamine

Since this compound is an impurity of Fluvoxamine, understanding the parent drug's mechanism of action is crucial. Fluvoxamine is a selective serotonin reuptake inhibitor (SSRI).

Caption: Simplified signaling pathway for Fluvoxamine's action as an SSRI.

Physical and chemical properties of Fluvoxketone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluvoxketone, with the chemical name 5-methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one, is a key synthetic intermediate in the production of Fluvoxamine, a selective serotonin reuptake inhibitor (SSRI) used in the treatment of various psychiatric disorders. This document provides a detailed overview of the physical and chemical properties of this compound, a summary of its synthesis, and its role in the manufacturing of Fluvoxamine. While this compound's primary role is as a precursor, this guide offers a comprehensive resource for researchers and professionals in the field of medicinal chemistry and drug development.

Physical and Chemical Properties

This compound is a trifluoromethyl-substituted aryl ketone.[1] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 5-methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one | [2] |

| Synonyms | This compound, (4-Methoxybutyl)(4-(trifluoromethyl)phenyl)methanone, 5-Methoxy-1-(4-(trifluoromethyl)phenyl)pentan-1-one, Fluvoxamine Impurity D | [3][4] |

| CAS Number | 61718-80-7 | [5] |

| Molecular Formula | C13H15F3O2 | [5] |

| Molecular Weight | 260.25 g/mol | [5] |

| Melting Point | 50-52 °C | [5] |

| Solubility | Soluble in Chloroform and Methanol | [5] |

| Appearance | White to off-white crystalline powder | |

| Storage Temperature | Refrigerator | [5] |

Synthesis of this compound

This compound is primarily synthesized via a Grignard reaction. The general synthetic pathway involves the reaction of a Grignard reagent, prepared from a halo-methoxybutane, with a trifluoromethyl-substituted benzonitrile or benzoyl chloride.

Experimental Protocol: Synthesis of this compound (Generalized from Patent Literature)

Disclaimer: The following is a generalized protocol synthesized from patent literature and should be adapted and optimized for specific laboratory conditions.

Materials:

-

Magnesium turnings

-

1-chloro-4-methoxybutane

-

4-(trifluoromethyl)benzonitrile or 4-(trifluoromethyl)benzoyl chloride

-

Anhydrous solvent (e.g., tetrahydrofuran, diethyl ether)

-

Iodine (for initiation)

-

Hydrochloric acid (for quenching)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Preparation of the Grignard Reagent:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings.

-

Add a small crystal of iodine to initiate the reaction.

-

Dissolve 1-chloro-4-methoxybutane in an anhydrous solvent and add it dropwise to the magnesium turnings.

-

The reaction is typically initiated with gentle heating and then maintained at a controlled temperature.

-

-

Reaction with the Aryl Component:

-

Dissolve 4-(trifluoromethyl)benzonitrile or 4-(trifluoromethyl)benzoyl chloride in an anhydrous solvent.

-

Cool the Grignard reagent solution in an ice bath.

-

Slowly add the solution of the aryl component to the Grignard reagent with vigorous stirring.

-

Allow the reaction to proceed at a controlled temperature until completion, which can be monitored by thin-layer chromatography.

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.

-

Extract the aqueous layer with an organic solvent.

-

Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound by recrystallization or column chromatography.

-

Caption: Generalized synthetic pathway for this compound.

Role in Fluvoxamine Synthesis

This compound is the direct precursor to Fluvoxamine. The ketone group of this compound is converted to an oxime, which is then O-alkylated with 2-aminoethyl chloride to yield Fluvoxamine.

Experimental Protocol: Synthesis of Fluvoxamine from this compound (Generalized)

Disclaimer: This is a generalized protocol and should be adapted for specific laboratory conditions.

Materials:

-

This compound

-

Hydroxylamine hydrochloride

-

Base (e.g., sodium hydroxide, potassium hydroxide)

-

Solvent (e.g., ethanol, water)

-

2-chloroethylamine hydrochloride

-

Phase transfer catalyst (optional)

Procedure:

-

Oxime Formation:

-

Dissolve this compound in a suitable solvent.

-

Add hydroxylamine hydrochloride and a base.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Isolate the resulting oxime by extraction and purification.

-

-

O-Alkylation:

-

Dissolve the oxime in a suitable solvent.

-

Add a base and 2-chloroethylamine hydrochloride.

-

The reaction may be heated to reflux.

-

After completion, the reaction mixture is worked up by extraction and purification to yield Fluvoxamine.

-

Caption: Conversion of this compound to Fluvoxamine.

Biological Activity and Signaling Pathways

There is currently no significant scientific literature detailing the specific biological activity or signaling pathways of this compound itself. As a synthetic intermediate, its primary relevance is in its conversion to the pharmacologically active compound, Fluvoxamine.

The biological activity and signaling pathways of Fluvoxamine are well-documented. Fluvoxamine is a potent and selective serotonin reuptake inhibitor (SSRI). Its primary mechanism of action is the blockade of the serotonin transporter (SERT), leading to an increase in the extracellular concentration of serotonin in the synaptic cleft.[6] This enhancement of serotonergic neurotransmission is believed to be the basis for its therapeutic effects in depression and other psychiatric disorders.

Furthermore, Fluvoxamine is also known to be a potent agonist of the sigma-1 receptor (σ1R).[7] The sigma-1 receptor is an intracellular chaperone protein involved in various cellular functions, including the modulation of ion channels, G-protein coupled receptors, and intracellular calcium signaling. The agonism of Fluvoxamine at the sigma-1 receptor may contribute to its therapeutic effects, potentially through modulation of neuroinflammation and cellular stress responses. It is important to reiterate that this information pertains to Fluvoxamine and not directly to this compound.

Caption: Primary signaling targets of Fluvoxamine.

Conclusion

This compound is a well-characterized chemical compound with a critical role as an intermediate in the synthesis of the widely used antidepressant, Fluvoxamine. While it does not possess known pharmacological activity itself, a thorough understanding of its physical and chemical properties, as well as its synthesis, is essential for chemists and pharmaceutical scientists involved in the development and manufacturing of Fluvoxamine and related compounds. This guide provides a consolidated resource of the available technical information on this compound.

References

- 1. CN101134721A - The preparation method of 5-methoxy-1-(4-trifluoromethylphenyl)pentanone - Google Patents [patents.google.com]

- 2. 5-Methoxy-1-[4-(trifluoromethyl)phenyl]-1-pentanone | 61718-80-7 [chemicalbook.com]

- 3. 5-Methoxy-4'-(trifluoromethyl)valerophenone | C13H15F3O2 | CID 527103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Potentiation of nerve growth factor-induced neurite outgrowth by fluvoxamine: role of sigma-1 receptors, IP3 receptors and cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CN101602658B - Synthesis method of 5-Methoxy-1-[4-(trifluoromethyl) phenyl]-1-pentanone - Google Patents [patents.google.com]

- 6. data.epo.org [data.epo.org]

- 7. fluvoxamine impurity D | CAS 61718-80-7 | LGC Standards [lgcstandards.com]

Technical Guide: Formation of Fluvoxketone, a Key Intermediate in Fluvoxamine Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fluvoxamine, a selective serotonin reuptake inhibitor (SSRI), is a widely prescribed medication for obsessive-compulsive disorder (OCD) and other psychiatric conditions. The synthesis of Fluvoxamine involves several key steps, with the formation of the ketone intermediate, 5-methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one, being a critical stage. This intermediate is commonly referred to as Fluvoxketone, Fluvoxamine Impurity D (as per the European Pharmacopoeia), or the Valerophenone Analog (as per the United States Pharmacopeia). Understanding the formation of this compound is paramount for process optimization, impurity control, and ensuring the overall quality of the final active pharmaceutical ingredient (API).

This technical guide provides an in-depth overview of the primary synthetic routes for this compound, detailing the reaction mechanisms, experimental protocols, and relevant quantitative data.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Chemical Name | 5-methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one | [1][2] |

| Synonyms | This compound, Fluvoxamine Impurity D (EP), Valerophenone Analog (USP) | [1][2][3] |

| CAS Number | 61718-80-7 | [1][2] |

| Molecular Formula | C₁₃H₁₅F₃O₂ | [1][2] |

| Molecular Weight | 260.25 g/mol | [1] |

| Melting Point | 43-45 °C or 50-52 °C | [4] |

Synthetic Pathways to this compound

Two primary synthetic methodologies have been established for the industrial-scale production of this compound: the Grignard reaction and the Friedel-Crafts acylation.

Grignard Reaction Pathway

The Grignard reaction is a robust and high-yielding method for the synthesis of this compound. This pathway involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a nitrile.

Mechanism of Formation:

The reaction proceeds in two key stages:

-

Formation of the Grignard Reagent: 1-Chloro-4-methoxybutane is reacted with magnesium turnings in an anhydrous ether solvent, typically tetrahydrofuran (THF), to form 4-methoxybutylmagnesium chloride. An initiator, such as iodine or methyl iodide, is often used to activate the magnesium surface.[5]

-

Nucleophilic Addition to Nitrile: The prepared Grignard reagent is then added to 4-(trifluoromethyl)benzonitrile. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of the nitrile group. The resulting intermediate is then hydrolyzed with an aqueous acid to yield this compound.[5][6]

Experimental Protocol - Grignard Synthesis:

-

Materials:

-

Magnesium turnings

-

1-Chloro-4-methoxybutane

-

Anhydrous Tetrahydrofuran (THF)

-

Iodine (initiator)

-

4-(Trifluoromethyl)benzonitrile

-

10% Aqueous Hydrochloric Acid

-

Toluene

-

Anhydrous Sodium Sulfate

-

-

Procedure:

-

Grignard Reagent Preparation: In a dry three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings. A solution of 1-chloro-4-methoxybutane in anhydrous THF is added to the dropping funnel. A small portion of the halide solution is added to the magnesium, and the reaction is initiated with a crystal of iodine. Once the reaction begins, the remaining halide solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed until the magnesium is consumed.

-

Reaction with Nitrile: The Grignard reagent solution is cooled, and a solution of 4-(trifluoromethyl)benzonitrile in anhydrous THF is added dropwise at a controlled temperature.[6]

-

Work-up and Purification: The reaction mixture is quenched by the slow addition of 10% aqueous hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with toluene. The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution, and brine. The organic phase is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation to yield this compound as a white solid.[5][6]

-

Quantitative Data:

| Parameter | Value | Reference |

| Yield | > 80% | [5] |

Friedel-Crafts Acylation Pathway

The Friedel-Crafts acylation offers an alternative route to this compound, involving the electrophilic substitution of an aromatic ring with an acyl group.

Mechanism of Formation:

This pathway can be broken down into the following stages:

-

Acyl Chloride Formation: p-Trifluoromethylbenzoic acid is reacted with thionyl chloride (SOCl₂) to form p-trifluoromethylbenzoyl chloride.[4]

-

Formation of the Acylium Ion: The p-trifluoromethylbenzoyl chloride is treated with a Lewis acid catalyst, such as anhydrous ferric chloride (FeCl₃), which facilitates the formation of a highly electrophilic acylium ion.

-

Electrophilic Aromatic Substitution: The acylium ion is then reacted with a suitable nucleophile. In a variation of the standard Friedel-Crafts reaction, a pre-formed Grignard reagent, 4-methoxybutylmagnesium halide, is used as the source of the butyl group that attacks the acylium ion.[4] The subsequent workup yields this compound.

Experimental Protocol - Friedel-Crafts Acylation:

-

Materials:

-

p-Trifluoromethylbenzoic acid

-

Thionyl chloride

-

Anhydrous Ferric Chloride (FeCl₃)

-

4-Methoxybutylmagnesium halide (prepared separately)

-

Anhydrous solvent (e.g., dichloromethane)

-

Hydrochloric acid solution

-

Ether

-

Sodium hydroxide solution

-

Saturated brine

-

Anhydrous Calcium Chloride or Sodium Sulfate

-

Silica gel for column chromatography

-

Petroleum ether/Ethyl acetate

-

-

Procedure:

-

Preparation of p-Trifluoromethylbenzoyl Chloride: p-Trifluoromethylbenzoic acid is refluxed with an excess of thionyl chloride, and the resulting acyl chloride is purified by distillation.[4]

-

Acylation Reaction: Under an inert atmosphere and cooled in an ice bath, the p-trifluoromethylbenzoyl chloride and the catalyst (FeCl₃) are dissolved in an anhydrous solvent. The Grignard reagent (4-methoxybutylmagnesium halide) is then added slowly with stirring. The reaction is allowed to proceed for a specified time.[4]

-

Work-up and Purification: The reaction is quenched with a hydrochloric acid solution. The organic layer is separated, and the aqueous phase is extracted with ether. The combined organic layers are washed with sodium hydroxide solution and saturated brine, then dried over an anhydrous drying agent. The crude product is purified by column chromatography on silica gel using a petroleum ether/ethyl acetate solvent system to afford pure this compound.[4]

-

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

-

Spectroscopic Analysis:

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and the absence of impurities. Although specific spectral data is not provided in the search results, characteristic peaks for the aromatic protons, the methylene groups of the pentanone chain, and the methoxy group would be expected.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the molecular formula.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the carbonyl (C=O) stretch of the ketone.

-

Conclusion

The synthesis of this compound is a critical step in the overall manufacturing process of Fluvoxamine. Both the Grignard reaction and the Friedel-Crafts acylation provide viable pathways to this key intermediate. The Grignard route, in particular, is reported to be high-yielding. A thorough understanding of these synthetic methods, including their mechanisms and experimental parameters, is essential for pharmaceutical scientists and professionals involved in drug development and manufacturing to ensure efficient production and high purity of the final drug substance. The detailed protocols and data presented in this guide serve as a valuable resource for the synthesis and control of this compound.

References

- 1. 5-Methoxy-4'-(trifluoromethyl)valerophenone | C13H15F3O2 | CID 527103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Fluvoxamine Maleate EP Impurity D | 61718-80-7 | SynZeal [synzeal.com]

- 3. fluvoxamine impurity D | CAS 61718-80-7 | LGC Standards [lgcstandards.com]

- 4. CN101134721A - The preparation method of 5-methoxy-1-(4-trifluoromethylphenyl)pentanone - Google Patents [patents.google.com]

- 5. CN101602658B - Synthesis method of 5-Methoxy-1-[4-(trifluoromethyl) phenyl]-1-pentanone - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

In Silico Prediction of Fluvoxketone Bioactivity: A Comprehensive Technical Guide

Abstract: Fluvoxketone, a trifluoromethyl-substituted aryl ketone, is primarily recognized as a key intermediate in the synthesis of the selective serotonin reuptake inhibitor (SSRI), Fluvoxamine.[1][2] Despite its role as a precursor to a widely used therapeutic agent, the intrinsic biological activity of this compound remains largely unexplored. This technical guide outlines a comprehensive in silico framework to predict the bioactivity, potential molecular targets, and pharmacokinetic profile of this compound. By leveraging a suite of computational methodologies, from physicochemical property prediction and molecular docking to ADMET profiling, this document serves as a roadmap for generating data-driven hypotheses, prioritizing targets for experimental validation, and accelerating the preliminary stages of drug discovery research.

Introduction to In Silico Bioactivity Prediction

The journey of a drug from concept to clinic is notoriously long, expensive, and fraught with high attrition rates. In silico (computational) methods have become indispensable in modern drug discovery, offering a rapid and cost-effective approach to de-risk and guide the early stages of development.[3] These techniques allow researchers to predict a compound's biological activity and pharmacokinetic properties based on its chemical structure before committing to costly and time-consuming synthesis and experimental testing.[4]

This guide applies a systematic computational workflow to predict the bioactivity of this compound. Given its structural relationship to Fluvoxamine, a known modulator of the Serotonin Transporter (SERT) and the Sigma-1 Receptor (S1R)[5][6][7], our investigation will focus on these and other structurally related targets. The core objective is to build a predictive pharmacological profile for this compound, encompassing its likely mechanism of action, potential therapeutic applications, and drug-likeness.

Predicted Physicochemical Properties

The first step in any in silico analysis is to calculate the physicochemical properties of the molecule. These parameters are fundamental determinants of a compound's pharmacokinetic behavior, including its absorption, distribution, and ability to penetrate biological membranes. Properties are predicted based on this compound's structure (SMILES: C(CCCCOC)(=O)c1ccc(cc1)C(F)(F)F[2]) and are often evaluated against empirical guidelines like Lipinski's Rule of Five, which suggests that a compound is more likely to be orally bioavailable if it meets certain criteria (e.g., Molecular Weight < 500, LogP < 5).

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Significance in Drug Discovery |

|---|---|---|

| Molecular Formula | C₁₃H₁₅F₃O₂ | Provides the elemental composition. |

| Molecular Weight | 276.25 g/mol | Within the optimal range for oral bioavailability. |

| LogP (Octanol/Water) | 3.25 | Indicates good lipid solubility for membrane permeability. |

| Topological Polar Surface Area (TPSA) | 46.1 Ų | Suggests good potential for oral absorption and cell permeability. |

| Number of H-Bond Donors | 0 | Influences solubility and membrane passage. |

| Number of H-Bond Acceptors | 3 | Influences solubility and receptor binding. |

| Lipinski's Rule of Five Violations | 0 | Predicts good "drug-likeness" and potential for oral bioavailability. |

In Silico Workflow and Target Prediction

To identify the most probable biological targets of this compound, a multi-faceted computational approach is employed. This workflow integrates both ligand-based and structure-based methods to generate a ranked list of potential protein interactions.

-

Ligand-Based Methods: These approaches leverage the principle that structurally similar molecules often have similar biological activities. By comparing the 2D and 3D structure of this compound against large databases of compounds with known activities (e.g., ChEMBL, PubChem), we can infer potential targets.

-

Structure-Based Methods (Reverse Docking): This technique involves docking the this compound molecule into the binding sites of a vast array of protein crystal structures.[8] The algorithm calculates a binding affinity score for each protein, and high-scoring "hits" are identified as potential targets.

Caption: General workflow for in silico bioactivity prediction.

Experimental Protocol: Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand) to a second (the protein target).[8] This protocol details the steps to assess the interaction of this compound with its primary hypothesized targets, SERT and the S1R.

Objective: To predict the binding mode and estimate the binding energy of this compound within the active sites of the human Serotonin Transporter (hSERT) and Sigma-1 Receptor (S1R).

Methodology:

-

Ligand Preparation:

-

Obtain the 2D structure of this compound (e.g., from PubChem CID 131742).

-

Convert the 2D structure to a 3D structure using a molecular modeling program (e.g., Avogadro, ChemDraw 3D).

-

Perform energy minimization on the 3D structure using a force field (e.g., MMFF94) to obtain a stable conformation.

-

Save the final structure in a suitable format (e.g., .pdbqt) for docking, assigning partial charges and defining rotatable bonds.

-

-

Target Protein Preparation:

-

Download the crystal structures of hSERT (e.g., PDB ID: 5I6X) and S1R (e.g., PDB ID: 6DK1) from the Protein Data Bank.

-

Prepare the protein for docking by removing water molecules, co-crystallized ligands, and any non-essential protein chains.

-

Add polar hydrogens and assign partial charges (e.g., Gasteiger charges) to the protein atoms.

-

Save the prepared protein structure in the .pdbqt format.

-

-

Binding Site Definition and Docking:

-

Define the docking grid box, centering it on the known active site of the target protein (identified from the co-crystallized ligand or from literature).

-

Utilize a docking program such as AutoDock Vina to perform the simulation. The program will systematically explore various conformations of this compound within the defined binding site.

-

-

Analysis of Results:

-

The primary output is a binding affinity score (in kcal/mol), which estimates the binding free energy. More negative values indicate stronger predicted binding.

-

Visualize the top-ranked binding poses to analyze key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the protein's amino acid residues.

-

Table 2: Hypothetical Molecular Docking Results of this compound

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|---|

| Serotonin Transporter (SERT) | 5I6X | -8.2 | Tyr95, Ile172, Phe335 |

| Sigma-1 Receptor (S1R) | 6DK1 | -7.9 | Glu172, Tyr173, Trp164 |

| Dopamine Transporter (DAT) | 4XP4 | -6.5 | Asp79, Ser149, Phe326 |

| Norepinephrine Transporter (NET) | 6OBR | -6.8 | Val148, Tyr151, Phe317 |

Experimental Protocol: ADMET Prediction

Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a compound is critical for evaluating its potential as a drug candidate.[9] Poor ADMET properties are a major cause of late-stage clinical trial failures.

Objective: To computationally estimate the ADMET properties of this compound using established predictive models.

Methodology:

-

Input: Obtain the canonical SMILES string for this compound: C(CCCCOC)(=O)c1ccc(cc1)C(F)(F)F.

-

Server Submission: Submit the SMILES string to a free, web-based ADMET prediction server (e.g., SwissADME, pkCSM, admetSAR). These platforms use a combination of quantitative structure-activity relationship (QSAR) models, machine learning algorithms, and structural alerts.[10][11]

-

Data Collection: Compile the output data into a structured format. Key parameters include:

-

Absorption: Human intestinal absorption (HIA), Caco-2 permeability, P-glycoprotein substrate/inhibitor status.

-

Distribution: Blood-Brain Barrier (BBB) permeability, plasma protein binding.

-

Metabolism: Cytochrome P450 (CYP) enzyme inhibition (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).[5]

-

Excretion: Predicted clearance and half-life.

-

Toxicity: Ames test for mutagenicity, hERG inhibition (cardiotoxicity), hepatotoxicity.

-

Table 3: Predicted ADMET Profile of this compound

| Parameter | Category | Predicted Result | Implication |

|---|---|---|---|

| Human Intestinal Absorption | Absorption | High | Good potential for oral absorption. |

| BBB Permeability | Distribution | Yes | Likely to cross the blood-brain barrier and act on CNS targets. |

| CYP2D6 Inhibitor | Metabolism | Yes | Potential for drug-drug interactions with other CYP2D6 substrates. |

| CYP3A4 Inhibitor | Metabolism | No | Lower risk of interactions with drugs metabolized by CYP3A4. |

| Ames Toxicity | Toxicity | No | Predicted to be non-mutagenic. |

| hERG I Inhibition | Toxicity | No | Low risk of drug-induced cardiac arrhythmia. |

| Hepatotoxicity | Toxicity | Low Probability | Predicted to have a low risk of liver damage. |

Predicted Signaling Pathway Modulation

Based on the predicted high-affinity binding to SERT and S1R, this compound is likely to modulate the same signaling pathways as its derivative, Fluvoxamine.

Serotonergic Synapse

Inhibition of SERT by this compound would block the reuptake of serotonin (5-HT) from the synaptic cleft back into the presynaptic neuron. This action increases the concentration and duration of serotonin in the synapse, leading to enhanced activation of postsynaptic serotonin receptors and downstream signaling.

Caption: Predicted inhibition of SERT by this compound.

Sigma-1 Receptor Pathway

The Sigma-1 Receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum (ER). As a predicted agonist, this compound would bind to and activate S1R. This activation is known to modulate calcium signaling, regulate the ER stress response, and exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.[7]

Caption: Predicted agonism of the Sigma-1 Receptor by this compound.

Conclusion and Future Directions

This comprehensive in silico investigation provides strong, data-driven hypotheses regarding the bioactivity of this compound. The computational analysis predicts that this compound is a "drug-like" molecule with a high probability of acting as a dual inhibitor of the Serotonin Transporter and an agonist of the Sigma-1 Receptor, mirroring the pharmacological profile of its well-known derivative, Fluvoxamine. The predicted ADMET profile appears favorable, suggesting good oral bioavailability, CNS penetration, and a relatively low risk of common toxicities.

Crucially, all findings presented in this guide are predictive and require rigorous experimental validation. The immediate next steps should involve:

-

In Vitro Binding Assays: To confirm the binding affinity of synthesized this compound to hSERT and S1R.

-

Functional Assays: To quantify its activity as a serotonin reuptake inhibitor and a Sigma-1 Receptor agonist.

-

ADMET Assays: To experimentally determine properties such as metabolic stability in liver microsomes and potential for CYP enzyme inhibition.

By front-loading the discovery process with these powerful computational methods, researchers can pursue this compound not just as a synthetic intermediate, but as a potential lead compound in its own right, with a clear, hypothesis-driven path toward experimental characterization.

References

- 1. This compound — TargetMol Chemicals [targetmol.com]

- 2. This compound [drugfuture.com]

- 3. drugpatentwatch.com [drugpatentwatch.com]

- 4. tandfonline.com [tandfonline.com]

- 5. mims.com [mims.com]

- 6. benchchem.com [benchchem.com]

- 7. Fluvoxamine: A Review of Its Mechanism of Action and Its Role in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Machine Learning for In Silico ADMET Prediction | Springer Nature Experiments [experiments.springernature.com]

Unveiling the Shadows: A Technical Guide to the Potential Off-Target Effects of Fluvoxketone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluvoxketone, identified as a key synthetic intermediate and impurity in the manufacturing of the selective serotonin reuptake inhibitor (SSRI) Fluvoxamine, presents a critical area of study for drug safety and pharmacology. Designated as Fluvoxamine Impurity D, its presence in the final drug product necessitates a thorough evaluation of its potential off-target effects to ensure patient safety and therapeutic efficacy. This technical guide provides a comprehensive overview of this compound, its relationship to Fluvoxamine, and a detailed exploration of potential off-target interactions. Due to a lack of direct experimental data on the biological effects of this compound, this guide synthesizes information on the known off-target profile of Fluvoxamine and employs a structure-activity relationship-based approach to hypothesize potential off-target liabilities of this impurity. Furthermore, it outlines the essential experimental protocols required to empirically determine these effects, offering a roadmap for future research and regulatory assessment.

Introduction to this compound

This compound, with the chemical name 5-Methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one and CAS number 61718-80-7, is a crucial precursor in the synthesis of Fluvoxamine.[1][2][3] As a process-related impurity, its levels in the final Fluvoxamine drug product are strictly monitored and controlled. The structural similarity between this compound and the active pharmaceutical ingredient (API) raises questions about its potential to interact with biological targets, leading to unintended pharmacological or toxicological outcomes, known as off-target effects.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Chemical Name | 5-Methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one | [1] |

| Synonyms | Fluvoxamine Impurity D, Fluvoxamine Maleate EP Impurity D | [4][5] |

| CAS Number | 61718-80-7 | [6] |

| Molecular Formula | C13H15F3O2 | |

| Molecular Weight | 260.25 g/mol |

Known Off-Target Profile of the Parent Drug: Fluvoxamine

While direct data on this compound is scarce, the well-documented off-target profile of Fluvoxamine provides a valuable starting point for predicting potential liabilities of its impurity. Fluvoxamine's primary mechanism of action is the selective inhibition of the serotonin transporter (SERT), leading to increased synaptic serotonin levels.[7] However, it is also known to interact with other targets, most notably cytochrome P450 (CYP) enzymes.

Fluvoxamine is a potent inhibitor of CYP1A2 and CYP2C19, and a moderate inhibitor of CYP2C9 and CYP3A4.[7] This inhibition can lead to significant drug-drug interactions, altering the metabolism and clearance of co-administered medications.

Table 2: Known Off-Target Interactions of Fluvoxamine

| Target | Interaction | Consequence |

| CYP1A2 | Potent Inhibition | Increased plasma concentrations of drugs metabolized by CYP1A2 (e.g., theophylline, clozapine). |

| CYP2C19 | Potent Inhibition | Increased plasma concentrations of drugs metabolized by CYP2C19 (e.g., omeprazole, diazepam). |

| CYP2C9 | Moderate Inhibition | Potential for increased plasma concentrations of drugs metabolized by CYP2C9 (e.g., warfarin). |

| CYP3A4 | Moderate Inhibition | Potential for increased plasma concentrations of drugs metabolized by CYP3A4 (e.g., alprazolam, statins). |

Hypothesized Potential Off-Target Effects of this compound

The structural differences between Fluvoxamine and this compound may lead to a different off-target profile. The primary structural difference is the presence of a ketone group in this compound in place of the oxime ether group in Fluvoxamine.

Figure 1: Structural relationship between Fluvoxamine and this compound.

Based on this structural difference, the following potential off-target effects of this compound can be hypothesized:

-

Altered CYP Enzyme Inhibition: The ketone group in this compound may result in a different pattern of interaction with CYP enzymes compared to Fluvoxamine's oxime ether. While it may still inhibit some CYPs, the potency and selectivity could be significantly different.

-

Interaction with Carbonyl-Metabolizing Enzymes: The ketone moiety could make this compound a substrate for carbonyl-reducing enzymes, leading to the formation of active metabolites with their own off-target profiles.

-

Potential for Receptor Binding: While Fluvoxamine has low affinity for most neurotransmitter receptors, the structural change in this compound could potentially lead to unforeseen interactions with various G-protein coupled receptors (GPCRs) or ion channels.

Experimental Protocols for Assessing Off-Target Effects

A systematic evaluation of this compound's off-target effects is crucial. The following experimental workflow outlines the key assays and studies required.

Figure 2: Experimental workflow for off-target effect assessment.

In Silico Screening

-

Methodology: Utilize computational models and databases to predict potential binding targets of this compound based on its chemical structure. This can include ligand-based and structure-based virtual screening against a wide range of known biological targets.

In Vitro Binding Assays

-

Methodology: Screen this compound against a broad panel of receptors, ion channels, and transporters (e.g., a safety pharmacology panel). These are typically radioligand binding assays that determine the affinity (Ki) of the compound for each target.

In Vitro Functional Assays

-

Methodology: For any targets identified in binding assays, perform functional assays to determine if the compound acts as an agonist, antagonist, or modulator. Examples include calcium flux assays for GPCRs and patch-clamp electrophysiology for ion channels.

Cytochrome P450 Inhibition and Induction Assays

-

Methodology:

-

Inhibition: Incubate this compound with human liver microsomes and specific CYP probe substrates to determine the IC50 value for each major isoform (CYP1A2, 2C9, 2C19, 2D6, 3A4).

-

Induction: Treat cultured human hepatocytes with this compound and measure changes in CYP enzyme expression (mRNA and protein levels) and activity.

-

In Vitro Toxicology Assays

-

Methodology:

-

hERG Channel Assay: Use patch-clamp electrophysiology on cells expressing the hERG potassium channel to assess the potential for QT prolongation and cardiac arrhythmia.

-

Cytotoxicity Assays: Evaluate the general cytotoxicity of this compound in various cell lines (e.g., HepG2) using assays such as MTT or LDH release.

-

In Vivo Studies

-

Methodology: If significant in vitro off-target effects are identified, conduct in vivo studies in animal models (e.g., rodents) to assess the physiological consequences. This could include a safety pharmacology battery (assessing cardiovascular, respiratory, and central nervous system effects) and general toxicology studies.

Conclusion and Future Directions

While this compound is a known and controlled impurity of Fluvoxamine, the current lack of public data on its potential off-target effects represents a significant knowledge gap. Based on structural comparisons with the parent drug, there is a clear rationale for investigating its interaction with key drug-metabolizing enzymes and a broader range of pharmacological targets. The experimental protocols outlined in this guide provide a robust framework for a comprehensive assessment of this compound's off-target liability. Such studies are essential to fully characterize the safety profile of Fluvoxamine and to ensure that its therapeutic benefits are not compromised by the unintended actions of this process-related impurity. Further research in this area will be invaluable for regulatory agencies, pharmaceutical manufacturers, and the scientific community in upholding the highest standards of drug safety.

References

- 1. ODM 5-Methoxy-1-[4-(trifluoromethyl)phenyl]-1-pentanone Factory, Manufacturer | HRD Pharm [hrdpharm.com]

- 2. CAS 61718-80-7: 5-Methoxy-1-[4-(trifluoromethyl)phenyl]-1-… [cymitquimica.com]

- 3. apicule.com [apicule.com]

- 4. Fluvoxamine Maleate EP Impurity D | 61718-80-7 | SynZeal [synzeal.com]

- 5. fluvoxamine impurity D | CAS 61718-80-7 | LGC Standards [lgcstandards.com]

- 6. store.usp.org [store.usp.org]

- 7. m.youtube.com [m.youtube.com]

Literature review of trifluoromethyl-substituted aryl ketones in drug synthesis

An In-Depth Technical Guide to Trifluoromethyl-Substituted Aryl Ketones in Drug Synthesis

Introduction

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with the trifluoromethyl (CF₃) group being a particularly favored substituent.[1][2][3] This group imparts a unique combination of electronic and steric properties that can significantly enhance a molecule's pharmacological profile.[1] Trifluoromethyl-substituted aryl ketones, in particular, have emerged as valuable intermediates and pharmacophores in their own right. Their utility stems from the strong electron-withdrawing nature of the CF₃ group, which enhances the electrophilicity of the adjacent carbonyl carbon, making it a target for nucleophilic attack in enzyme active sites.[4] Furthermore, the CF₃ group can improve metabolic stability, membrane permeability, and binding affinity.[1][3] This guide provides a comprehensive review of the synthesis, properties, and applications of trifluoromethyl-substituted aryl ketones in drug development, aimed at researchers, scientists, and drug development professionals.

Physicochemical Properties and Their Impact on Drug Design

The trifluoromethyl group is a bioisostere for chlorine but possesses significantly different electronic properties.[3] Its introduction into an aryl ketone framework brings about several key changes:

-

Enhanced Electrophilicity: The potent electron-withdrawing effect of the three fluorine atoms makes the carbonyl carbon of a trifluoromethyl ketone highly electrophilic. This property is central to their mechanism of action as enzyme inhibitors, where they readily form stable, yet often reversible, covalent adducts (hemiketals or hemithioketals) with nucleophilic residues like serine or cysteine in an enzyme's active site.[4]

-

Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the trifluoromethyl group highly resistant to oxidative metabolism by cytochrome P450 enzymes.[1][3] This often leads to an increased half-life and potentially reduced dosing frequency for drugs containing this moiety.[1]

-

Increased Lipophilicity: The CF₃ group is more lipophilic than a hydrogen atom, which can enhance a drug's ability to cross cellular membranes and the blood-brain barrier.[1][3] This modulation of lipophilicity is a critical parameter in optimizing the pharmacokinetic profile of a drug candidate.[1]

-

Modulation of Acidity and Basicity: The inductive effect of the CF₃ group can significantly alter the pKa of nearby functional groups, which can influence drug-receptor interactions and solubility.[5]

Synthesis of Trifluoromethyl-Substituted Aryl Ketones

A variety of synthetic methods have been developed to access this important class of compounds. These can be broadly categorized into the trifluoromethylation of carbonyl precursors or the acylation of trifluoromethylated aromatics.

Nucleophilic Trifluoromethylation of Esters and Carboxylic Acids

One of the most direct methods involves the nucleophilic trifluoromethylation of esters. A robust and straightforward procedure utilizes fluoroform (HCF₃), an inexpensive industrial byproduct, as the trifluoromethyl source.[6][7][8]

-

Fluoroform-Based Method: This method employs a combination of fluoroform and a strong base like potassium hexamethyldisilazane (KHMDS) in a suitable solvent such as triglyme.[6][7] The reaction proceeds efficiently at low temperatures (-40 °C) to convert a wide range of aromatic and heteroaromatic methyl esters into the corresponding trifluoromethyl ketones in good to excellent yields.[6][7][8] A variety of functional groups, including halogens, are well-tolerated under these conditions.[6][8]

-

Silicon-Based Reagents: Ruppert's reagent (trifluoromethyltrimethylsilane, TMSCF₃) is a widely used source of a nucleophilic trifluoromethyl group.[2] The trifluoromethylation of carboxylic acids can be achieved using TMSCF₃ in the presence of an in situ activating agent like an anhydride, which facilitates the addition-elimination reaction to provide aryl trifluoromethyl ketones in very good yields.[9]

Cross-Coupling and Radical Approaches

Modern catalytic methods have expanded the toolkit for synthesizing these ketones under mild conditions.

-

Photoredox Catalysis: A dual nickel/photoredox catalysis system enables the cross-coupling of aldehydes and α-trifluoromethyl alkyl bromides.[10] This method operates under visible light at ambient temperature and avoids the use of strong bases, offering compatibility with a diverse set of functional groups.[10]

-

Trifluoromethylation of Aldehydes: Aromatic and aliphatic aldehydes can be converted to trifluoromethyl ketones via a Cu(II)-mediated trifluoromethylation of acyl radicals generated in situ.[9]

Summary of Synthetic Yields

The following table summarizes the yields for the synthesis of various trifluoromethyl-substituted aryl ketones using the fluoroform/KHMDS method.[6][8]

| Entry | Starting Ester (Substituent) | Product | Yield (%) |

| 1 | Methyl 2-naphthoate | 2-(trifluoroacetyl)naphthalene | 75 |

| 2 | Methyl 4-chlorobenzoate | 1-(4-chlorophenyl)-2,2,2-trifluoroethanone | 63 |

| 3 | Methyl 4-bromobenzoate | 1-(4-bromophenyl)-2,2,2-trifluoroethanone | 61 |

| 4 | Methyl 4-iodobenzoate | 1-(4-iodophenyl)-2,2,2-trifluoroethanone | 56 |

| 5 | Methyl 4-methoxybenzoate | 1-(4-methoxyphenyl)-2,2,2-trifluoroethanone | 92 |

| 6 | Methyl biphenyl-4-carboxylate | 1-(biphenyl-4-yl)-2,2,2-trifluoroethanone | 83 |

| 7 | Methyl 3-bromobenzoate | 1-(3-bromophenyl)-2,2,2-trifluoroethanone | 82 |

| 8 | Methyl 2-chlorobenzoate | 1-(2-chlorophenyl)-2,2,2-trifluoroethanone | 66 |

Applications in Drug Synthesis and Medicinal Chemistry

Trifluoromethyl aryl ketones are key components in a range of therapeutic agents, most notably as enzyme inhibitors.

Protease Inhibitors